3-(3,4-Dimethoxyphenyl)-1-propanol
Description
Overview of its Structural Significance in Organic Chemistry
The structure of 3-(3,4-dimethoxyphenyl)-1-propanol, featuring a dimethoxyphenyl group and a primary alcohol, makes it a valuable building block in organic synthesis. The presence of both methoxy (B1213986) and hydroxyl groups offers a unique combination of reactivity. The hydroxyl group can undergo oxidation to form corresponding aldehydes or ketones, while the chlorine atoms on the phenyl ring can be substituted through nucleophilic aromatic substitution. smolecule.com
Historical Context of its Appearance in Synthetic Endeavors
Historically, derivatives and related structures of this compound have been synthesized through various methods. For instance, 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol, also known as dihydroconiferyl alcohol, has been synthesized from eugenol (B1671780) via a hydroboration reaction. researchgate.net Additionally, the synthesis of related ketones, such as 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone, has been achieved from eugenol through a multi-step process involving methylation, isomerization, oxidation, halogenation, and acylation. researchgate.net
Current Research Trajectories and Academic Relevance
Current research continues to explore the utility of this compound and its derivatives. It is utilized as an intermediate in the synthesis of more complex organic compounds. smolecule.com For example, it serves as a starting material in the synthesis of 3-(3,4-dimethoxyphenyl)-1-propanethiol. prepchem.com Furthermore, derivatives are being investigated for their potential biological activities, including use in pharmaceuticals and agricultural chemicals. smolecule.com A recent study in 2024 described the synthesis of a derivative, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which is being explored for its potential as a bioactive compound. mdpi.com Another related compound, (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol, isolated from Zingiber cassumunar, has been found to increase melanogenesis. medchemexpress.com
Compound Data
Below is a table summarizing the key chemical data for this compound.
| Identifier | Value | Source |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)propan-1-ol | PubChem nih.gov |
| CAS Number | 3929-47-3 | Sigma-Aldrich sigmaaldrich.com |
| Molecular Formula | C11H16O3 | PubChem nih.gov |
| Molecular Weight | 196.24 g/mol | PubChem nih.gov |
| Boiling Point | 142-144 °C/0.5 mmHg | Sigma-Aldrich sigmaaldrich.com |
| Density | 1.081 g/mL at 25 °C | Sigma-Aldrich sigmaaldrich.com |
| Refractive Index | n20/D 1.54 | Sigma-Aldrich sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISWRXJZUKDIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192532 | |
| Record name | 3,4-Dimethoxybenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3929-47-3 | |
| Record name | 3-(3′,4′-Dimethoxyphenyl)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3929-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxybenzenepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxybenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dimethoxyphenyl)propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,4-DIMETHOXYBENZENEPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327PD521ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations of 3 3,4 Dimethoxyphenyl 1 Propanol
Established Synthetic Routes for 3-(3,4-Dimethoxyphenyl)-1-propanol
The synthesis of this compound can be achieved through various established routes, often starting from readily available precursors.
Exploration of Precursor Materials and Starting Compounds
A common and efficient method for synthesizing derivatives of this compound involves the use of 3,4-dimethoxyphenylacetaldehyde as a key intermediate. This aldehyde can be prepared from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt through a decarboxylation reaction in water. patsnap.com Another approach starts with 4-allyl-2-methoxyphenol (eugenol), which can be converted to 3-(4-hydroxy-3-methoxyphenyl)-1-propanol (dihydroconiferyl alcohol) via hydroboration-oxidation. researchgate.net Subsequent methylation of the phenolic hydroxyl group would yield the target compound.
Additionally, the reduction of corresponding carboxylic acids or their esters, such as derivatives of 3-(3,4-dimethoxyphenyl)propionic acid, using reducing agents like lithium aluminum hydride, presents another viable synthetic pathway. The related compound 1-(3,4-dimethoxyphenyl)propan-1-ol (B16215) has also been synthesized. nih.gov
Optimization of Reaction Conditions and Yields
In a related synthesis of 1-(3,4-dimethoxyphenethyl amino)-3-(substituted phenoxy)-2-propanols, it was found that controlling the initial reaction temperature between 0°C and 20°C, and seeding the reaction mixture with product crystals, significantly improved the yield to 78-79% by preventing side reactions. google.com While not directly for the title compound, these findings on controlling temperature and seeding are broadly applicable principles for optimizing similar syntheses.
Derivatization and Functionalization Strategies
The presence of a hydroxyl group and an activated aromatic ring in this compound allows for a wide range of derivatization and functionalization reactions.
Transformations of the Hydroxyl Moiety
The primary alcohol group is a key site for chemical modifications. A notable transformation is its conversion to a thiol. This can be achieved by treating this compound with thiourea (B124793) and hydrobromic acid, followed by hydrolysis with sodium hydroxide, to yield 3-(3,4-dimethoxyphenyl)-1-propanethiol. prepchem.com
The hydroxyl group can also be used to form ethers. For example, in the preparation of 3-methoxy-1-propanol, 1,3-propanediol (B51772) is alkylated with methyl chloride in the presence of a base. google.com A similar strategy could be applied to the hydroxyl group of this compound.
Furthermore, the hydroxyl group is a precursor for ester formation, as will be discussed in more detail in section 2.2.3.
Modifications of the Dimethoxyphenyl Ring System
The electron-rich dimethoxyphenyl ring is susceptible to electrophilic substitution reactions. However, specific examples of direct modification on the dimethoxyphenyl ring of this compound are not prevalent in the searched literature. Instead, many syntheses start with precursors that already contain the desired substituted ring structure. For instance, the synthesis of various complex molecules often begins with substituted benzaldehydes or other commercially available starting materials containing the dimethoxyphenyl moiety. mdpi.com
Synthesis of Ester Derivatives, including 3-(3,4-Dimethoxyphenyl)propyl 2-(diethoxyphosphoryl)acetate
The synthesis of ester derivatives is a common functionalization strategy. A particularly interesting derivative is 3-(3,4-dimethoxyphenyl)propyl 2-(diethoxyphosphoryl)acetate. The synthesis of a related compound, ethyl 2-(diethoxyphosphoryl)-3-phenylpropanoate, involves the alkylation of triethyl phosphonoacetate. diva-portal.org A similar approach could be envisioned for the target molecule, where this compound would be the alcohol component in an esterification reaction with a diethoxyphosphoryl-functionalized carboxylic acid or its derivative.
The Michaelis-Arbuzov reaction is a key method for creating the carbon-phosphorus bond in phosphonate (B1237965) esters. For example, ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetate reacts with triethyl phosphite (B83602) to form the corresponding phosphonoacetate. nih.gov This highlights a potential route to the necessary phosphonate precursor for the synthesis of 3-(3,4-dimethoxyphenyl)propyl 2-(diethoxyphosphoryl)acetate. The synthesis of other phosphonate-containing structures, such as those used in Horner-Wadsworth-Emmons reactions, also provides insight into the methodologies that could be adapted for this purpose. researchgate.net
Novel Synthetic Approaches and Catalytic Methods
Modern organic synthesis emphasizes the development of efficient and environmentally benign methods. Research into the synthesis of this compound and its derivatives reflects this trend through the adoption of green chemistry principles and advanced catalytic systems.
Development of Green Chemistry Pathways for Synthesis
Green chemistry aims to reduce waste, minimize energy consumption, and use renewable resources. In the context of synthesizing derivatives related to this compound, several green approaches have been explored.
One notable strategy involves performing reactions in the absence of solvents or using environmentally friendly solvents. For instance, a sustainable protocol for the synthesis of a chalcone (B49325) derivative, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, utilizes a mechanochemical process with a catalytic amount of sodium hydroxide, avoiding bulk solvents. epa.gov The subsequent Michael addition of a triazole to this chalcone was achieved using a recyclable ionic organic solid as a catalyst, again minimizing waste. epa.gov
Biocatalysis offers another powerful green chemistry tool. Enzymes and whole-cell systems can perform highly selective reactions under mild conditions (ambient temperature and pressure). nih.gov For example, lignin (B12514952) peroxidase (LiP), an enzyme involved in the degradation of lignin, can catalyze the C-C cleavage of related propenyl side chains in the presence of hydrogen peroxide, demonstrating enzymatic routes for modifying these structures. Plant-mediated bioreduction, using biocatalysts from common vegetables like sugar beets, has been successfully employed for the asymmetric reduction of related ketones, offering an environmentally friendly path to chiral alcohols with very high enantiomeric excess. researchgate.net
Application of Modern Catalysis in its Synthesis and Derivatization
Advanced catalytic methods provide efficient and selective pathways for synthesizing and functionalizing complex molecules. The derivatization of structures related to this compound has benefited significantly from modern catalysis.
Transition metal catalysis is a cornerstone of this approach. For example, a titanium-catalyzed intermolecular homo-cyclomagnesiation of a related allene, 4-(buta-2,3-dien-1-yl)-1,2-dimethoxybenzene, has been used to produce complex (2Z,6Z)-dienes, showcasing a method for sophisticated carbon-carbon bond formation.
Organocatalysis, which uses small organic molecules as catalysts, has also been applied. The use of an ionic organic solid, 1,3-bis(carboxymethyl)imidazolium chloride, to catalyze the aza-Michael addition of N-heterocycles to chalcones is a prime example. epa.gov This method provides access to β-aminocarbonyl derivatives, which are valuable precursors for bioactive compounds, under heterogeneous conditions that facilitate catalyst recovery. epa.gov Furthermore, chiral organocatalysts, such as those derived from the amino acid proline, are instrumental in asymmetric synthesis, as seen in enantioselective aldol (B89426) and Diels-Alder reactions. youtube.comprinceton.edu
Stereoselective Synthesis and Chiral Analogues of this compound
Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of complex organic molecules. Stereoselective synthesis aims to produce a single stereoisomer, which is vital in fields like pharmacology where different enantiomers or diastereomers can have vastly different biological activities.
Diastereoselective and Enantioselective Approaches
The creation of specific stereoisomers from prochiral precursors is achieved through diastereoselective and enantioselective reactions. These methods rely on the use of chiral catalysts, chiral auxiliaries, or enzymes to influence the stereochemical outcome of a reaction.
Enantioselective synthesis focuses on producing one of two enantiomers. A widely used strategy is the asymmetric reduction of prochiral ketones using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, for instance, employs an oxazaborolidine catalyst derived from proline to reduce ketones to alcohols with high enantioselectivity. youtube.com This method is effective for a range of aromatic ketones, provided there is a significant size difference between the two groups attached to the carbonyl. youtube.com Similarly, transition metal complexes with chiral ligands, such as Rh(I) complexes, are used for enantioselective hydrogenations. sioc-journal.cn
Diastereoselective synthesis aims to form one diastereomer over another. This is often achieved in reactions that create a new stereocenter in a molecule that already contains one. For example, diastereoselective aldol reactions can be guided by the existing stereochemistry of the substrates or by chiral catalysts to produce specific syn- or anti-diols.
The table below summarizes key strategies for stereoselective synthesis.
Table 1: Strategies for Stereoselective Synthesis| Strategy | Description | Example Application |
|---|---|---|
| Chiral Catalysis | A small amount of a chiral catalyst is used to generate large quantities of a chiral product. | Asymmetric reduction of ketones using CBS catalysts or Rh(I)-chiral phosphine (B1218219) complexes. youtube.comsioc-journal.cn |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction, after which it is removed. | Use of (R)-phenylglycinol as a chiral auxiliary in Strecker reactions to synthesize enantioenriched amino acids. |
| Biocatalysis | Enzymes or whole organisms are used to catalyze stereoselective transformations. | Plant-mediated reduction of ketones to chiral alcohols; use of dehydrogenases for enantioselective reductions. nih.govresearchgate.net |
Synthesis of Related Chiral Alcohols, including (S)- and (R)-1-(3,4-Dimethoxyphenyl)-2-propanol
The synthesis of specific chiral alcohols such as (S)- and (R)-1-(3,4-dimethoxyphenyl)-2-propanol is a key objective for accessing enantiomerically pure compounds. A highly effective and common strategy for this is the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dimethoxyphenyl)-2-propanone. nih.gov
The synthesis proceeds in two main steps:
Synthesis of the Precursor Ketone: 1-(3,4-Dimethoxyphenyl)-2-propanone is the required starting material. epa.govnih.gov It is also known as veratryl acetone.
Asymmetric Reduction: The ketone is then reduced using a stereoselective method to yield either the (S) or (R) alcohol. The choice of catalyst or reagent dictates the stereochemical outcome.
Several catalytic systems are effective for this type of transformation:
Biocatalytic Reduction: Whole cells from various plants or microorganisms (e.g., Nocardia salmonicolor, sugar beet) contain alcohol dehydrogenases that can reduce aromatic ketones to a single enantiomer of the corresponding alcohol with high yield and excellent enantiomeric excess (>99% e.e.). nih.govresearchgate.net
Catalytic Asymmetric Reduction: Chemical catalysts, particularly chiral oxazaborolidine systems (CBS catalysts) or transition metal complexes (e.g., Ruthenium or Rhodium) with chiral ligands, are widely used. sioc-journal.cnumb.edu By selecting the appropriate enantiomer of the chiral catalyst, one can selectively produce either the (S) or (R) alcohol. For many aralkyl ketones, these methods can achieve enantioselectivities ranging from 82% to over 99%. umb.edu
The table below outlines the general approach for synthesizing the chiral alcohols.
Table 2: Synthesis of (S)- and (R)-1-(3,4-Dimethoxyphenyl)-2-propanol| Step | Reactant | Reagents/Catalyst | Product |
|---|---|---|---|
| 1 | Varies (e.g., veratrole derivatives) | Standard organic synthesis methods | 1-(3,4-Dimethoxyphenyl)-2-propanone |
| 2a | 1-(3,4-Dimethoxyphenyl)-2-propanone | (R)-CBS catalyst, BH₃·THF | (S)-1-(3,4-Dimethoxyphenyl)-2-propanol |
| 2b | 1-(3,4-Dimethoxyphenyl)-2-propanone | (S)-CBS catalyst, BH₃·THF | (R)-1-(3,4-Dimethoxyphenyl)-2-propanol |
Role of 3 3,4 Dimethoxyphenyl 1 Propanol As a Synthon in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The structural features of 3-(3,4-Dimethoxyphenyl)-1-propanol, namely its dimethoxy-substituted benzene (B151609) ring and the terminal hydroxyl group, make it an ideal starting material or intermediate for the synthesis of a wide array of more intricate organic compounds. educationsource.in
Utility in the Construction of Pharmaceutical Intermediates
The dimethoxyphenyl moiety is a common structural motif in many pharmaceutically active compounds. Consequently, this compound has been identified as a key starting material in the synthesis of several important pharmaceutical intermediates.
Research has demonstrated the utility of this compound in the synthesis of fluorinated benzamide (B126) neuroleptics. sigmaaldrich.com Specifically, it was used as a precursor in the preparation of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide. sigmaaldrich.com This application highlights the compound's role in introducing the dimethoxyphenylpropyl side chain, which is subsequently modified to incorporate the fluorine atom and the final benzamide structure, leading to the desired neuroleptic agent.
The core structure of this compound is related to the benzylisoquinoline alkaloid skeleton found in morphine and its derivatives. nih.gov While direct synthesis of morphine from this specific propanol (B110389) is not the primary route, its structural elements are relevant to the synthesis of various analgesic precursors. For instance, the synthesis of certain 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives, which have shown analgesic and anti-inflammatory properties, often involves intermediates with similar phenylalkanol structures. nih.govnih.gov The development of novel analgesic agents frequently involves the modification of existing scaffolds, and compounds like this compound can serve as valuable starting points for creating new chemical entities with potential therapeutic benefits. nuph.edu.ua The synthesis of various morphine derivatives often involves the chemical manipulation of the phenolic hydroxy group of morphine itself. nih.gov
Application in the Synthesis of Other Bioactive Scaffolds
Beyond its role in synthesizing specific classes of pharmaceuticals, this compound and its derivatives are employed in the construction of other bioactive scaffolds. The term "bioactive scaffold" refers to a core molecular framework that can be chemically modified to produce a range of compounds with different biological activities. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as promising scaffolds for developing antimicrobial agents. nih.gov The dimethoxyphenyl group, in particular, is a feature in various natural products and synthetic compounds with demonstrated biological activity, including those with potential applications as herbicides, fungicides, and bactericides. mdpi.com
Integration into Named Organic Reactions and Method Development
The chemical reactivity of this compound allows for its participation in a variety of named organic reactions, which are fundamental tools for synthetic chemists.
Participation in Horner-Wadsworth-Emmons Reactions for Alkene Formation
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. wikipedia.orgnrochemistry.com This reaction involves the use of a stabilized phosphonate (B1237965) carbanion. wikipedia.org The hydroxyl group of this compound can be chemically transformed into other functional groups, such as an aldehyde. This aldehyde derivative can then serve as a substrate in a Horner-Wadsworth-Emmons reaction.
The HWE reaction typically proceeds through the following steps:
Deprotonation of a phosphonate ester to form a nucleophilic carbanion. wikipedia.org
Nucleophilic attack of the carbanion on the aldehyde (derived from this compound).
Formation of a key intermediate called an oxaphosphetane. nrochemistry.com
Elimination of a phosphate (B84403) byproduct to yield the desired alkene. wikipedia.org
A significant advantage of the HWE reaction is its tendency to favor the formation of the (E)-alkene (trans isomer), which is often the desired stereoisomer in a synthetic sequence. nrochemistry.comalfa-chemistry.com The reaction conditions, including the choice of base and solvent, can be tailored to optimize the yield and stereoselectivity. alfa-chemistry.com
The integration of this compound into the Horner-Wadsworth-Emmons reaction scheme demonstrates its versatility as a synthon. By first modifying its terminal alcohol and then subjecting it to this powerful carbon-carbon bond-forming reaction, chemists can significantly extend the carbon chain and introduce a double bond with predictable stereochemistry, paving the way for the synthesis of more complex and valuable molecules.
Exploration in Other Carbon-Carbon Bond Forming Reactions
The utility of this compound as a versatile synthon extends beyond its application in the synthesis of specific target molecules. Its inherent structural features, particularly the electron-rich dimethoxybenzene ring and the reactive propanol side chain, make it an ideal precursor for various carbon-carbon bond-forming reactions that are fundamental to advanced organic synthesis. These reactions often lead to the construction of complex heterocyclic scaffolds, which are prevalent in numerous biologically active compounds and natural products. The exploration of this compound and its derivatives in reactions such as the Pictet-Spengler, Bischler-Napieralski, and Povarov reactions highlights its significance in the strategic assembly of diverse molecular architectures.
The 3-(3,4-dimethoxyphenyl)propyl moiety serves as a key building block in the synthesis of substituted isoquinoline (B145761) and tetrahydroisoquinoline frameworks. These nitrogen-containing heterocyclic systems are of particular interest due to their widespread presence in alkaloids and their association with a broad spectrum of pharmacological activities. mdpi.com The dimethoxy substitution on the phenyl ring activates it towards electrophilic aromatic substitution, facilitating intramolecular cyclization reactions that are crucial for the formation of these ring systems. wikipedia.orgjk-sci.com
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. wikipedia.orgmdpi.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. jk-sci.comwikipedia.org For this to be applicable to this compound, the alcohol functionality must first be converted to an amine to generate the required β-(3,4-dimethoxyphenyl)ethylamine precursor. The presence of the two electron-donating methoxy (B1213986) groups on the aromatic ring facilitates the cyclization step under mild conditions. jk-sci.com This reaction is a cornerstone in the synthesis of many isoquinoline alkaloids. thieme-connect.de The general transformation is highly regarded for its efficiency and stereochemical control, making it a valuable tool in both academic research and industrial applications. nih.gov
Bischler-Napieralski Reaction
Another significant carbon-carbon bond-forming reaction where derivatives of this compound find application is the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.com This reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of N-acyl-β-arylethylamines. nrochemistry.comorganic-chemistry.org Similar to the Pictet-Spengler reaction, the starting material is a β-arylethylamine, which can be derived from this compound. This amine is then acylated, and the resulting amide is cyclized using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride. wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinolines can be subsequently oxidized to furnish the corresponding aromatic isoquinolines. wikipedia.org The reaction has been the subject of mechanistic studies, with evidence pointing towards the involvement of a nitrilium ion intermediate. organic-chemistry.org Variations of this reaction have been developed to accommodate a wide range of substrates and to improve reaction conditions. nih.gov
Povarov Reaction
The Povarov reaction is a three-component reaction that can be utilized for the synthesis of tetrahydroquinolines. mdpi.com While not directly starting from this compound, derivatives that contain the 3,4-dimethoxyphenyl moiety are employed. For instance, a derivative like trans-methyl-isoeugenol, which shares the dimethoxyphenyl group, can react with an aniline (B41778) and an aldehyde in a Povarov cycloaddition to form a highly substituted tetrahydroquinoline core. mdpi.com This reaction highlights the versatility of the dimethoxyphenyl scaffold in multicomponent reactions, which are highly valued for their ability to rapidly build molecular complexity from simple starting materials in a single step.
The following table summarizes the key aspects of these carbon-carbon bond-forming reactions involving synthons derived from or related to this compound.
| Reaction | Precursor Type | Key Reagents | Product | Significance |
| Pictet-Spengler | β-(3,4-Dimethoxyphenyl)ethylamine | Aldehyde or Ketone, Acid Catalyst | Tetrahydroisoquinoline | Synthesis of isoquinoline alkaloids wikipedia.orgmdpi.com |
| Bischler-Napieralski | N-Acyl-β-(3,4-dimethoxyphenyl)ethylamine | Dehydrating Agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline | Access to dihydroisoquinolines and isoquinolines wikipedia.orgnrochemistry.com |
| Povarov | Derivative with 3,4-dimethoxyphenyl group (e.g., trans-methyl-isoeugenol) | Aniline, Aldehyde | Tetrahydroquinoline | Efficient construction of complex quinoline (B57606) scaffolds mdpi.com |
Advanced Characterization and Computational Studies of 3 3,4 Dimethoxyphenyl 1 Propanol and Its Derivatives
Advanced Spectroscopic Techniques for Elucidating Complex Structures
Modern spectroscopic methods are indispensable for the unambiguous structural elucidation and detailed characterization of organic molecules like 3-(3,4-Dimethoxyphenyl)-1-propanol.
Multi-dimensional NMR spectroscopy offers a powerful toolset for resolving complex proton (¹H) and carbon (¹³C) spectra, which can be crowded in a simple one-dimensional analysis. Techniques such as COSY, HSQC, and HMBC are instrumental in establishing the connectivity of atoms within the molecule.
Correlation Spectroscopy (COSY): This 2D NMR experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the propanol (B110389) chain and within the aromatic ring. For this compound, COSY would show correlations between the protons of the ethyl group and the protons on the aromatic ring that are coupled to each other.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. wikipedia.orgmuni.czlibretexts.orgnanalysis.com This is a highly sensitive technique that would definitively assign the carbon signals corresponding to each proton in the this compound structure. wikipedia.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. ceitec.czsphinxsai.comipb.pt This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the aromatic ring carbons, confirming their positions.
A representative table of expected 2D NMR correlations for this compound is provided below.
| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC |
| Methoxy Protons | Methoxy Carbons | Aromatic Carbons at C3 and C4 |
| Aromatic Protons | Aromatic CH Carbons | Adjacent Aromatic Carbons |
| Propanol CH₂ Protons | Propanol CH₂ Carbons | Adjacent Propanol Carbons, Aromatic Carbons |
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₁H₁₆O₃), HRMS would provide an exact mass measurement, which can be compared to the theoretical exact mass to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) experiments on the molecular ion can elucidate the fragmentation pathways, providing further structural information. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.orgyoutube.com For this compound, characteristic fragments would arise from cleavage of the propanol side chain and the aromatic ring. The study of fragmentation patterns in phenylpropanoids is a key aspect of their characterization. osti.govnih.gov
A table summarizing the expected high-resolution mass spectrometry data is presented below.
| Ion | Theoretical Exact Mass | Observed Exact Mass (Hypothetical) | Fragmentation Products (m/z) |
| [M+H]⁺ | 197.1172 | 197.1170 | 179 (loss of H₂O), 151 (benzylic cleavage) |
| [M+Na]⁺ | 219.0992 | 219.0990 |
Vibrational and electronic spectroscopy provide insights into the bonding, functional groups, and electronic transitions within a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the alcohol and methoxy groups (in the 1000-1300 cm⁻¹ region). researchgate.netdntb.gov.uajetir.org
UV-Vis Spectroscopy: The ultraviolet-visible spectrum is determined by the electronic transitions within the molecule. The dimethoxy-substituted benzene (B151609) ring in this compound is the primary chromophore. The electronic transitions in similar aromatic systems have been studied, and the position and intensity of the absorption bands can be influenced by the substitution pattern on the aromatic ring. researchgate.net
Computational Chemistry and Molecular Modeling Investigations
Computational methods are increasingly used to complement experimental data, providing a deeper understanding of molecular properties and behavior at the atomic level.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict a variety of molecular properties. These calculations can provide optimized molecular geometries, electronic structures, and spectroscopic properties. For instance, DFT calculations have been used to study the antioxidant mechanisms of phenylpropanoid glycosides. nih.gov
Key parameters that can be calculated include:
Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) to predict reactivity.
Spectroscopic Data: Simulating IR and NMR spectra to aid in the interpretation of experimental data. article4pub.com
A table of representative data from quantum chemical calculations on a related methoxy-substituted phenylpropanoid is shown below.
| Property | Calculated Value (Representative) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| Dipole Moment | 2.5 D |
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational preferences of molecules in different environments, such as in solution. frontiersin.orgnih.gov An MD simulation of this compound could reveal the preferred conformations of the propanol side chain relative to the aromatic ring and how these conformations are influenced by the solvent.
By simulating the molecule over time, one can explore its conformational landscape and identify the most stable (lowest energy) conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. MD simulations have been successfully applied to study the self-assembly of phenylalanine derivatives and the stability of protein-ligand complexes. nih.govfrontiersin.org
In Silico Design of Novel Derivatives for Synthetic Feasibility
The in silico design of novel derivatives of this compound is a crucial step in modern drug discovery, enabling the exploration of vast chemical space to identify molecules with potentially enhanced biological activity and favorable pharmacokinetic profiles. A key consideration in this process is the synthetic feasibility of the designed compounds. Computational tools play a pivotal role in not only generating novel molecular structures but also in assessing their synthesizability, thereby bridging the gap between virtual design and practical laboratory synthesis.
Strategies for Derivative Design
The design of new derivatives based on the this compound scaffold can be approached through several computational strategies, primarily categorized as ligand-based and structure-based methods.
Ligand-Based Design: In the absence of a high-resolution structure of the biological target, ligand-based methods leverage the information from known active molecules. For this compound, this would involve:
Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the parent molecule and known active analogs that are essential for biological activity. New derivatives can then be designed to share this pharmacophore while exploring different structural modifications.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural properties of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed derivatives, guiding the selection of the most promising candidates.
Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design methods can be employed to design derivatives with improved binding affinity and selectivity. This typically involves:
Molecular Docking: Simulating the binding of virtual derivatives into the active site of the target protein. This allows for the visualization of interactions and the rational design of modifications to enhance binding. For instance, introducing functional groups that can form additional hydrogen bonds or hydrophobic interactions with key amino acid residues.
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing, linking, or merging these fragments to create more potent lead compounds. arxiv.orgnih.govresearchgate.netrsc.orgfrontiersin.orgnih.gov The this compound scaffold itself could be considered a starting fragment to be elaborated upon.
Generation of Virtual Libraries
Based on the chosen design strategy, virtual libraries of novel derivatives can be generated. This involves systematically modifying the parent structure by introducing a variety of substituents at different positions. For this compound, potential modifications could include:
Alterations to the dimethoxy-substituted phenyl ring.
Modifications of the propanol side chain.
Introduction of different functional groups to modulate physicochemical properties such as solubility and lipophilicity.
The following table illustrates a hypothetical set of designed derivatives with potential modifications to the parent scaffold.
| Derivative ID | Modification on Phenyl Ring | Modification on Propanol Chain | Rationale for Design |
| DPD-001 | 4-Fluoro substitution | Hydroxyl group oxidized to a ketone | Enhance metabolic stability and explore alternative binding interactions. |
| DPD-002 | 3,4-Methylenedioxy substitution | Introduction of an amino group at C2 | Improve binding affinity through additional hydrogen bonding. |
| DPD-003 | Replacement with a pyridine ring | Esterification of the hydroxyl group | Modulate polarity and cell permeability. |
| DPD-004 | Introduction of a 5-bromo substituent | Cyclization to form a chromane ring | Constrain the conformation to potentially increase binding affinity. |
Assessment of Synthetic Feasibility
A critical aspect of in silico design is the evaluation of the synthetic accessibility of the newly generated molecules. Designing a molecule with high predicted activity is of little practical value if it cannot be synthesized efficiently. arxiv.org Several computational tools and scoring functions have been developed to address this challenge.
Synthetic Accessibility Scores: These are algorithms that estimate the ease of synthesis of a molecule based on its structural complexity and comparison to known chemical reactions and building blocks. arxiv.orgnih.gov A common approach involves fragmenting the molecule and assigning a score based on the frequency of these fragments in databases of known compounds. A lower score generally indicates a higher likelihood of synthetic feasibility.
The table below provides a conceptual analysis of the synthetic feasibility for the previously designed derivatives using a hypothetical scoring system.
| Derivative ID | Synthetic Accessibility Score (SAS) | Predicted Retrosynthesis Complexity | Key Synthetic Challenges |
| DPD-001 | 2.5 (Low) | Low | Standard functional group transformations. |
| DPD-002 | 3.8 (Moderate) | Moderate | Stereoselective introduction of the amino group. |
| DPD-003 | 3.2 (Low-Moderate) | Low-Moderate | Synthesis of the pyridine analog of the starting material. |
| DPD-004 | 5.1 (High) | High | Multi-step synthesis required for the chromane ring formation. |
By integrating these computational assessments of synthetic feasibility early in the design phase, researchers can prioritize the synthesis of novel derivatives of this compound that are not only predicted to be biologically active but also practically achievable in a laboratory setting. This iterative cycle of design, evaluation, and prioritization significantly streamlines the drug discovery process.
Research on the Natural Occurrence and Biosynthetic Pathways Involving 3 3,4 Dimethoxyphenyl 1 Propanol
Investigation of Potential Natural Sources and Isolation Methodologies
Research has identified 3-(3,4-Dimethoxyphenyl)-1-propanol in specific plant species, necessitating precise methods for its extraction and characterization.
The general phenylpropanoid biosynthetic pathway serves as the foundational route for the synthesis of this compound. This pathway begins with the deamination of phenylalanine to produce cinnamic acid, which then undergoes a series of enzymatic hydroxylations and methylations to form various hydroxycinnamic acids like ferulic acid. researchgate.net These acids are converted to their corresponding aldehydes and then reduced to alcohols, such as coniferyl alcohol. The saturation of the propenyl side chain of a precursor like 3,4-dimethoxycinnamyl alcohol would yield this compound.
The compound has been reported as a natural constituent in the following plants:
| Plant Species | Family | Part(s) |
| Acorus gramineus | Araceae | Rhizome |
| Croton lechleri | Euphorbiaceae | Not specified |
| Acorus calamus var. angustatus | Araceae | Not specified |
Data sourced from PubChem and other research articles. nih.govnih.gov
The presence of the closely related unsaturated precursor, 3',4'-dimethoxycinnamyl alcohol, has also been confirmed in the rhizome of Acorus gramineus, which supports the biosynthetic link. researchgate.netnih.gov
The isolation of this compound from plant matrices involves multi-step procedures. A common approach begins with the extraction of the plant material using a solvent. For instance, studies on Acorus species have utilized methanol (B129727) (MeOH) or ethyl acetate (B1210297) (EtOAc) for initial extraction. nih.govnih.govmdpi.com
Following extraction, the crude extract is typically subjected to various chromatographic techniques for purification. A study on Acorus calamus var. angustatus detailed a methodology involving initial EtOAc extraction, followed by purification using medium-pressure liquid chromatography (MPLC) and silica (B1680970) gel column chromatography. nih.gov Another investigation on Acorus gramineus employed column chromatography on a methanol extract of the rhizome to separate its phenolic constituents. researchgate.netnih.gov
Once isolated, the definitive identification of the compound is achieved through a combination of advanced analytical methods. These techniques are crucial for elucidating the precise molecular structure.
Common Analytical Techniques for Identification:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS): Determines the molecular weight and elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used. nih.gov
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the hydroxyl (-OH) group. nih.gov
Enzymatic Transformations and Biocatalytic Pathways
The synthesis and degradation of this compound are governed by specific enzymatic reactions, falling under the broader scope of biotransformation and biocatalysis.
Biotransformation refers to the structural modification of a chemical compound by living organisms or enzymes. medcraveonline.com While direct studies on the biotransformation of this compound are limited, the metabolic fate of structurally similar phenylpropanoids provides significant insight. As a lignin-analogue compound, its degradation pathways are likely similar to those of lignin (B12514952) monomers. mdpi.comnih.gov
White-rot fungi are known for their ability to degrade lignin through the secretion of powerful oxidative enzymes, such as Lignin Peroxidase (LiP). mdpi.comnih.gov A proposed mechanism for the degradation of the related compound 1-(3',4'-dimethoxyphenyl) propene by LiP involves an initial one-electron oxidation to form a cation radical. mdpi.com This is followed by a series of non-enzymatic and enzymatic steps including water addition, radical formation, and Cα-Cβ cleavage of the propenyl side chain, ultimately leading to the formation of aromatic aldehydes like veratraldehyde. mdpi.comnih.gov
Similarly, bacteria can metabolize related compounds. For example, the thermophilic bacterium Geobacillus sp. degrades eugenol (B1671780) (4-allyl-2-methoxyphenol) through a pathway involving oxidation of the side chain to produce intermediates like coniferyl alcohol, ferulic acid, and vanillic acid, before the aromatic ring is cleaved by dioxygenase enzymes. jmb.or.kr This suggests a potential pathway for the microbial breakdown of this compound would involve initial oxidation of the primary alcohol group.
Biocatalysis leverages enzymes to perform chemical reactions, offering high specificity and environmentally friendly conditions. The synthesis of this compound can be envisioned through the enzymatic reduction of its corresponding aldehyde or ketone precursors.
Key enzymatic reactions applicable to the synthesis include:
Reduction of C=C double bonds: An ene-reductase could catalyze the saturation of the double bond in a precursor like 3,4-dimethoxycinnamyl alcohol to produce this compound.
Reduction of Carbonyl Groups: Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are widely used for the asymmetric reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols. rsc.org The enzymatic reduction of 3-(3,4-dimethoxyphenyl)propanal (B1610216) would yield the target compound.
While specific protocols for the enzymatic synthesis of this compound are not extensively documented in public literature, the synthesis of its analogues is well-established. For instance, phenylpropanoid glycosides can be synthesized in a two-step enzymatic process using β-galactosidase and lipase (B570770) enzymes. science.gov Furthermore, the chemical synthesis of the related dihydroconiferyl alcohol via hydroboration of eugenol provides a template reaction that could potentially be replaced by a biocatalytic hydratase or reductase system. researchgate.net
Future Research Directions and Concluding Perspectives in the Chemical Sciences
Emerging Methodologies for Efficient Synthesis
The pursuit of more efficient, sustainable, and cost-effective synthetic routes to 3-(3,4-dimethoxyphenyl)-1-propanol is paramount. Future research is steering away from traditional multi-step syntheses towards greener and more atom-economical alternatives, primarily focusing on lignin (B12514952) valorization and advanced catalytic processes.
A significant frontier is the development of "lignin-first" approaches, also known as reductive catalytic fractionation (RCF). nih.gov Lignin, an abundant and complex aromatic biopolymer, is a major waste product of the paper and bioethanol industries. nih.govresearchgate.net RCF aims to depolymerize native lignin under reductive conditions, preventing the formation of recalcitrant C-C bonds and directly yielding valuable propylphenolic monomers. nih.gov Dihydroconiferyl alcohol, the unmethylated precursor to this compound, has been identified as a major product from the RCF of pine wood using catalysts like Palladium-on-carbon (Pd/C). researchgate.net Future work will likely focus on optimizing catalysts and reaction conditions to selectively cleave lignin's β-O-4 ether linkages and hydrogenate the side chain, maximizing the yield of this propanol (B110389) derivative and its analogs. nih.govwustl.edu
Catalytic hydrogenation remains a cornerstone of synthesis, and emerging research seeks to enhance its efficiency and selectivity. While catalysts like platinum and palladium are effective for reducing carbon-carbon double bonds, challenges remain in selectively hydrogenating the propenyl side chain of precursors like eugenol (B1671780) or coniferyl alcohol without affecting the aromatic ring. youtube.comlibretexts.org Research into more sophisticated heterogeneous catalysts, potentially using poisoned catalysts like Lindlar's catalyst as inspiration, could allow for the precise reduction of specific functional groups. libretexts.org Furthermore, developing catalysts that are robust, recyclable, and operate under mild conditions (lower temperature and pressure) is a key goal for industrial-scale green synthesis. nih.gov
Biocatalysis represents another promising, albeit less explored, direction. The use of whole-cell biocatalysts or isolated enzymes could offer unparalleled selectivity under environmentally benign aqueous conditions. nih.govnih.gov For instance, research has demonstrated multi-step, one-pot biocatalytic cascades to produce complex lignans (B1203133) from eugenol. nih.gov A future objective could be to engineer or discover enzymes (e.g., from Rhodococcus species known for steroid transformations) that can perform the specific reduction of a propenyl side chain to furnish this compound, potentially creating enantiomerically pure versions if applicable. nih.gov
| Synthetic Strategy | Precursor(s) | Key Reagents/Catalysts | Potential Advantages | Relevant Research Focus |
| Reductive Catalytic Fractionation (Lignin-First) | Native Lignin (e.g., from softwood) | Heterogeneous catalysts (e.g., Pd/C, Ni) | Utilizes renewable waste biomass; direct conversion | Catalyst optimization for selectivity; process integration in biorefineries. nih.govresearchgate.net |
| Hydroboration-Oxidation | Eugenol (4-allyl-2-methoxyphenol) | Borane complexes (e.g., BH₃-THF), followed by oxidation | Good yields from a renewable feedstock | Improving reaction conditions and reagent sustainability. researchgate.net |
| Selective Catalytic Hydrogenation | Coniferyl alcohol or its derivatives | Heterogeneous catalysts (e.g., Pd, Pt, Ni) | High conversion rates | Enhancing selectivity to avoid ring saturation; catalyst deactivation studies. youtube.comlibretexts.org |
| Biocatalysis / Chemoenzymatic Synthesis | Lignin-derived phenols (e.g., ferulic acid, eugenol) | Oxidases, reductases, laccases in whole-cell or isolated forms | High selectivity; mild, aqueous conditions; potential for enantiopurity | Enzyme discovery and engineering; optimizing multi-enzyme cascades. nih.govnih.gov |
Expanding the Scope of its Application as a Versatile Synthon
The molecular architecture of this compound—comprising a reactive primary alcohol, a stable propyl linker, and an electron-rich dimethoxy-substituted phenyl ring—makes it an exceptionally versatile synthon for organic synthesis. Future research is set to expand its use in creating a diverse array of high-value molecules, particularly in the realms of pharmaceuticals and specialty chemicals.
In medicinal chemistry, this compound serves as a valuable scaffold. Its structure is related to aryloxypropanolamines, a class of compounds famous for its β-adrenergic blocking activity, exemplified by drugs like propranolol. drugbank.comgpatindia.com The 3-carbon chain and hydroxyl group are key features for binding to β-adrenergic receptors. gpatindia.com This opens a direct path for using this compound to synthesize novel analogs of beta-blockers, where the dimethoxyphenyl moiety could modulate pharmacological properties such as receptor selectivity, lipophilicity, and metabolic stability. researchgate.net Beyond this, it has been used in the synthesis of fluorinated benzamide (B126) neuroleptics, highlighting its utility as a starting material for central nervous system agents. sigmaaldrich.com Future work will involve using the propanol as a foundational block to build libraries of new chemical entities for screening against various biological targets, including cancer and microbial infections. researchgate.netnih.gov
The primary alcohol is a handle for numerous chemical transformations. For example, it can be converted into a thiol, 3-(3,4-dimethoxyphenyl)-1-propanethiol, a compound with applications in materials science and as a synthetic intermediate. prepchem.com It can also be oxidized to the corresponding aldehyde or carboxylic acid, or converted to amines and ethers, dramatically broadening its synthetic utility. A significant area of future research will be to leverage this compound as a building block for creating novel polymers, resins, and adhesives, capitalizing on its aromatic structure to impart thermal stability and rigidity. As a bio-based monomer derived from lignin, its incorporation into materials science aligns with the growing demand for sustainable alternatives to petroleum-based products.
| Derivative Class | Synthetic Transformation | Potential Application Area | Rationale / Research Direction |
| Thioethers/Thiols | Conversion of alcohol to thiol (e.g., via thiourea) | Materials Science, Synthesis | Introduction of sulfur for metal-binding properties or further functionalization. prepchem.com |
| Aryloxypropanolamine Analogs | Reaction with epichlorohydrin (B41342) and amines | Pharmaceuticals (Beta-blockers) | The core structure mimics established beta-blockers like propranolol; the dimethoxyphenyl group allows for novel substitutions. drugbank.comgpatindia.com |
| Benzamide Neuroleptic Precursors | Multi-step synthesis | Pharmaceuticals (CNS agents) | Serves as a key fragment for building complex molecules with neurological activity. sigmaaldrich.com |
| Propanamides/Propanehydrazides | Oxidation and amidation | Pharmaceuticals (Antioxidant/Anticancer) | The propanoid backbone can be used to link the dimethoxyphenyl moiety to other pharmacophores, creating hybrid molecules for biological testing. nih.gov |
| Triazole Derivatives | Multi-step synthesis involving Michael addition to a chalcone (B49325) intermediate | Agrochemicals | The dimethoxyphenyl scaffold can be incorporated into structures known to have fungicidal, bactericidal, or herbicidal properties. mdpi.com |
| Bio-based Polymers | Esterification or etherification for polyester/polyether synthesis | Sustainable Materials | Use as a renewable aromatic monomer to create polymers with enhanced thermal and mechanical properties. |
Interdisciplinary Research Opportunities
The full potential of this compound can only be unlocked through collaborative, interdisciplinary research that bridges chemistry with other scientific and engineering fields.
Chemistry and Sustainable Engineering: The most significant interdisciplinary opportunity lies in the valorization of lignin. wustl.eduieabioenergy.com This requires a concerted effort between organic chemists designing catalysts, chemical engineers developing scalable reactor technologies and separation processes, and economists assessing the financial viability of turning pulp mill waste streams into a feedstock for fine chemicals. nih.govnih.gov
Chemistry and Life Sciences: The application of this compound as a synthon for bioactive molecules necessitates a strong partnership between synthetic chemists, medicinal chemists, pharmacologists, and biochemists. Chemists can synthesize derivatives which are then tested by biologists for activity against specific enzymes, receptors, or cell lines (e.g., cancer cells or pathogenic microbes). researchgate.netnih.gov This iterative cycle of design, synthesis, and testing is the foundation of modern drug discovery.
Chemistry and Agricultural Science: Exploring derivatives of this compound for agrochemical applications is another fertile ground for collaboration. mdpi.com Organic chemists can partner with plant scientists and microbiologists to develop and screen new compounds for herbicidal, fungicidal, or bactericidal activity, aiming to create more effective and environmentally benign crop protection agents. mdpi.com
Chemistry and Natural Product Science: The compound has been identified in plant species such as Acorus gramineus and Croton lechleri. nih.gov This connects synthetic chemistry with pharmacognosy and ethnobotany. Further studies could investigate the biosynthetic pathways of this compound in plants, potentially uncovering novel enzymatic reactions that could be harnessed for biocatalysis. Collaboration could also focus on isolating and identifying other related natural products with potentially useful biological activities. nih.gov
Q & A
Basic Question: What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-1-propanol, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via two primary methods:
- Method A (Reduction): Reduction of 3-(3,4-dimethoxyphenyl)propanal using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the alcohol with near-quantitative efficiency .
- Method B (Diborane/Oxidation): Hydroboration of 3,4-dimethoxyallylbenzene with diborane followed by oxidation produces this compound in 84% yield. However, this method generates ~8.5% of the isomeric 2-propanol byproduct, requiring chromatographic purification .
Key Factors Affecting Yield:
- Temperature Control: Exothermic reactions (e.g., bromine addition in Method A) require cooling to 0°C to minimize side reactions .
- Solvent Choice: Acetonitrile improves solubility in Method A, while THF stabilizes intermediates in Method B .
Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Answer:
Contradictions in NMR or mass spectra often arise from:
- Isomeric Byproducts: The 2-propanol isomer (from Method B) shows distinct ¹H-NMR shifts (e.g., δ 1.6–1.8 ppm for the secondary alcohol proton) compared to the 1-propanol target (δ 3.6–3.8 ppm for the primary alcohol) .
- Confirmation Strategies:
- X-ray Crystallography: Resolves ambiguities in stereochemistry (e.g., distinguishing threo vs. erythro diastereomers in derivatives) .
- 2D NMR (COSY, HSQC): Correlates proton and carbon signals to assign positions in complex mixtures .
Example: In oxidation studies, ¹H-NMR of 3-(3,4-dimethoxyphenyl)-propanal (derived from the alcohol) shows a triplet at δ 9.7 ppm (aldehyde proton), absent in the alcohol precursor .
Basic Question: What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
Answer:
- Mass Spectrometry (MS): Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 196 for C₁₁H₁₆O₃) . Chemical ionization (DCI/NH₃) enhances detection of fragile intermediates (e.g., m/z 276 [M+NH₄]⁺ for brominated derivatives) .
- ¹H/¹³C-NMR: Key signals include:
- IR Spectroscopy: O–H stretch (~3350 cm⁻¹) and C–O (1250 cm⁻¹) confirm alcohol functionality .
Advanced Question: What strategies mitigate byproduct formation during synthesis or derivatization?
Answer:
Common Byproducts and Solutions:
- Isomeric Alcohols (2-propanol): Optimize hydroboration-oxidation stoichiometry to favor anti-Markovnikov addition .
- Over-Oxidation to Aldehydes: Use mild oxidizing agents (e.g., MnO₂) instead of DDQ, which can generate acylals or esters in acidic conditions .
- Bromination Side Reactions: Replace PBr₃ with controlled HBr gas to avoid phosphine oxide byproducts .
Example: In the synthesis of 1-bromo-3-(3,4-dimethoxyphenyl)propane, excess bromine leads to di-brominated products. Stoichiometric PPh₃/Br₂ (1:1 molar ratio) minimizes this issue .
Basic Question: What are common intermediates derived from this compound in organic synthesis?
Answer:
- Bromopropane Derivatives: Reaction with PBr₃ or HBr yields 1-bromo-3-(3,4-dimethoxyphenyl)propane, a precursor for Wittig reactions .
- Mesylates/Tosylates: Methanesulfonyl chloride converts the alcohol to a mesylate (96% yield), enabling nucleophilic substitutions .
- Aldehydes: Controlled oxidation with DDQ or ozonolysis produces 3-(3,4-dimethoxyphenyl)propanal for subsequent condensations .
Advanced Question: How does the choice of oxidizing agent impact product distribution in downstream reactions?
Answer:
- DDQ in Methanol: Oxidizes propenyl derivatives to methyl esters (e.g., methyl (E)-3-(3,4-dimethoxyphenyl)propenoate, 55% yield) .
- Ozonolysis: Cleaves alkenes to aldehydes (e.g., 3-(3,4-dimethoxyphenyl)propanal), which are reduced to alcohols or aminated .
- CrO₃/H₂SO₄: Over-oxidizes primary alcohols to carboxylic acids, necessitating milder agents like MnO₂ for selective aldehyde formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
